9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
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Overview
Description
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is a complex organic compound that features a purine base fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one typically involves the dehydration of biomass-derived carbohydrates. The process often starts with the acid-catalyzed dehydration of hexoses, such as glucose or fructose, to produce 5-hydroxymethylfurfural . This intermediate can then be further reacted under specific conditions to form the desired compound. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the catalytic systems and reaction conditions to achieve high efficiency and scalability. The use of heterogeneous catalysts, such as vanadium phosphate oxide, has been explored to enhance the selectivity and conversion rates . Additionally, continuous flow reactors and other advanced technologies are employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 2,5-diformylfuran.
Reduction: Reduction reactions can yield products like 2,5-dimethylfuran.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or vanadium-based catalysts.
Reducing agents: Such as hydrogen gas in the presence of palladium or ruthenium catalysts.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include:
2,5-diformylfuran: Formed through oxidation.
2,5-dimethylfuran: Formed through reduction.
Various substituted furans: Formed through substitution reactions.
Scientific Research Applications
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a competitive inhibitor or activator of certain enzymes, influencing various biochemical processes . Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethylfurfural: A precursor in the synthesis of 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one.
2,5-diformylfuran: An oxidation product with similar structural features.
2,5-dimethylfuran: A reduction product with comparable chemical properties.
Uniqueness
This compound is unique due to its fused purine and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQPBHYPIRLWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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